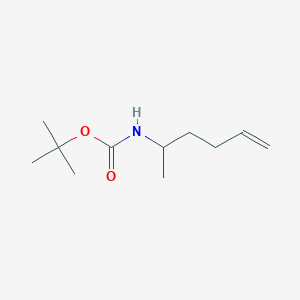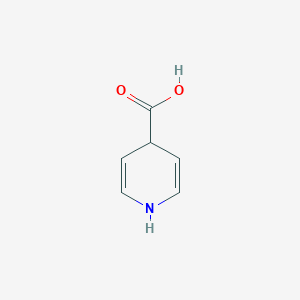![molecular formula C34H26CaF4O6 B069337 Calcium 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoate CAS No. 161692-92-8](/img/structure/B69337.png)
Calcium 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is a synthetic organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl moiety substituted with fluorine atoms and a butanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura cross-coupling reaction between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and a phosphine ligand.
Introduction of the Butanoate Group: The butanoate group is introduced via a Claisen-Schmidt condensation reaction, where the biphenyl derivative is reacted with an appropriate aldehyde under basic conditions.
Calcium Salt Formation: The final step involves the formation of the calcium salt by reacting the synthesized 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid with calcium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Flobufen: A related compound with similar anti-inflammatory properties.
Difluorobiphenyl Derivatives: Other derivatives with varying substituents on the biphenyl core.
Uniqueness
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is unique due to its specific substitution pattern and the presence of a calcium salt, which may enhance its solubility and bioavailability compared to other similar compounds .
Propriétés
Numéro CAS |
161692-92-8 |
|---|---|
Formule moléculaire |
C34H26CaF4O6 |
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
calcium;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/2C17H14F2O3.Ca/c2*1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;/h2*2-7,9-10H,8H2,1H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
RGGUNEDYCJDNNU-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Synonymes |
calcium 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxo-butanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)



![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)








![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
